Scientific Field: Organic Chemistry
Application Summary: Dichlorotetrakis(triphenylphosphine)ruthenium(II) serves as a catalyst for the selective hydrogenation of maleic anhydride or succinic anhydride.
Methods of Application: The specific experimental procedures may vary, but generally, the compound is added to a reaction mixture containing the anhydride and a hydrogen source under controlled conditions.
Scientific Field: Medicinal Chemistry
Application Summary: This compound is used in the synthesis of portions of tetrodecamycin, a natural antibiotic.
Methods of Application: The compound acts as a catalyst in the reaction, facilitating the formation of the antibiotic structure.
Application Summary: Dichlorotetrakis(triphenylphosphine)ruthenium(II) is used as a catalyst in the oxidation of hydroxamic acid.
Methods of Application: The compound is added to a reaction mixture containing hydroxamic acid and an oxidizing agent.
Application Summary: This compound is used as a catalyst in hydroesterification reactions.
Methods of Application: The compound is added to a reaction mixture containing the reactants for the hydroesterification process.
Results: The hydroesterification reaction is facilitated, leading to the formation of esters.
Application Summary: Dichlorotetrakis(triphenylphosphine)ruthenium(II) is used as a catalyst in the hydroboration of alkenes.
Methods of Application: The compound is added to a reaction mixture containing the alkene and a boron source.
Results: The hydroboration of the alkene is facilitated, leading to the formation of organoboron compounds.
Application Summary: This compound is used as a catalyst in the oxidation of sulfides.
Methods of Application: The compound is added to a reaction mixture containing the sulfide and an oxidizing agent.
Scientific Field: Renewable Energy
Application Summary: This compound is used in solar energy applications.
Methods of Application: The compound is used in the fabrication of solar cells, where it plays a role in the conversion of solar energy into electrical energy.
Results: The use of this compound in solar cells can enhance their efficiency.
Scientific Field: Environmental Science
Application Summary: Dichlorotetrakis(triphenylphosphine)ruthenium(II) is used in water treatment applications.
Methods of Application: The compound is used in the removal of contaminants from water.
Results: The use of this compound in water treatment can lead to the effective removal of contaminants.
Application Summary: This compound is used as a catalyst in Kharasch addition reactions.
Methods of Application: The compound is added to a reaction mixture containing the reactants for the Kharasch addition process.
Results: The Kharasch addition reaction is facilitated, leading to the formation of the desired products.
Application Summary: Dichlorotetrakis(triphenylphosphine)ruthenium(II) is used as a catalyst in cross-coupling reactions.
Methods of Application: The compound is added to a reaction mixture containing the reactants for the cross-coupling process.
Results: The cross-coupling reaction is facilitated, leading to the formation of the desired products.
Application Summary: This compound is used as a catalyst in cyclization reactions.
Methods of Application: The compound is added to a reaction mixture containing the reactants for the cyclization process.
Results: The cyclization reaction is facilitated, leading to the formation of cyclic compounds.
Application Summary: Dichlorotetrakis(triphenylphosphine)ruthenium(II) is used as a catalyst in isomerization reactions.
Methods of Application: The compound is added to a reaction mixture containing the reactants for the isomerization process.
Results: The isomerization reaction is facilitated, leading to the formation of isomers.
Dichlorotetrakis(triphenylphosphine)ruthenium(II) is a coordination complex of ruthenium, characterized by its chocolate brown solid form and solubility in organic solvents such as benzene. Its chemical formula is , and it is commonly used as a precursor in various catalytic applications, particularly in homogeneous catalysis . The compound features a central ruthenium atom coordinated to two chloride ions and four triphenylphosphine ligands, contributing to its unique reactivity and stability.
The synthesis of dichlorotetrakis(triphenylphosphine)ruthenium(II) typically involves the reaction of ruthenium trichloride trihydrate with triphenylphosphine in a methanolic solution. The general reaction can be represented as follows:
This method highlights the importance of triphenylphosphine as a ligand that stabilizes the ruthenium center during the synthesis process .
Dichlorotetrakis(triphenylphosphine)ruthenium(II) has diverse applications in organic synthesis and catalysis:
Interaction studies involving dichlorotetrakis(triphenylphosphine)ruthenium(II) focus on its reactivity with various substrates. These studies reveal that the triphenylphosphine ligands can be readily substituted by other ligands, allowing for tunable reactivity profiles. Additionally, investigations into its behavior in biological systems may uncover novel interactions that could be harnessed for therapeutic purposes .
Dichlorotetrakis(triphenylphosphine)ruthenium(II) shares similarities with several other ruthenium complexes. Below is a comparison highlighting its uniqueness:
Dichlorotetrakis(triphenylphosphine)ruthenium(II)'s ability to coordinate with multiple phosphine ligands enhances its reactivity and stability, making it a valuable catalyst in various chemical processes. Its unique structure allows for significant versatility compared to other similar compounds.
The synthesis of RuCl₂(PPh₃)₄ typically begins with the precursor RuCl₂(PPh₃)₃, which is prepared by reacting ruthenium trichloride trihydrate (RuCl₃·3H₂O) with excess triphenylphosphine (PPh₃) in methanol. The reaction proceeds as follows:
Reaction 1
$$ 2 \, \text{RuCl}3(\text{H}2\text{O})3 + 7 \, \text{PPh}3 \rightarrow 2 \, \text{RuCl}2(\text{PPh}3)3 + 2 \, \text{HCl} + 5 \, \text{H}2\text{O} + \text{OPPh}_3 $$
Subsequent addition of PPh₃ to RuCl₂(PPh₃)₃ yields RuCl₂(PPh₃)₄, a black solid stable in organic solvents. Key factors influencing synthesis include:
Table 1: Comparative Synthesis Conditions for RuCl₂(PPh₃)₄
Parameter | Value/Description | Reference |
---|---|---|
Precursor | RuCl₃·3H₂O | |
Ligand Ratio | 6:1 (PPh₃:Ru) | |
Solvent | Methanol, ethanol | |
Yield | ~42% (for RuCl₂(PPh₃)₃ intermediate) | |
Final Product Color | Black solid |
RuCl₂(PPh₃)₄ undergoes ligand substitution with mixed anhydrides, enabling access to structurally diverse complexes. For example, reactions with Ph₂PO₂CCHCR'R'' (R, R'' = H or Me) yield products such as [RuCl₂(PPh₃)₂(Ph₂PO₂CCHCR'R'')], where the ligand binds via phosphorus and oxygen atoms. Notably:
Table 2: Ligand Exchange Products with Mixed Anhydrides
Anhydride Ligand | Product Formulated | Coordination Mode | Reference |
---|---|---|---|
Ph₂PO₂CCH₂CH₂PPh₃ | [RuCl{(Ph₂PO)₂H}(PPh₃)(O₂CCH₂CH₂PPh₃)] | Bidentate (P, O) | |
Ph₂POCH₂CHCMe₂ | [RuCl₂(PPh₃)₂(Ph₂POCH₂CHCMe₂)] | Unidentate (P) |
Solvent choice critically impacts crystallization efficiency and product stability:
Table 3: Solvent Effects on Crystallization and Stability
Transfer hydrogenation catalyzed by dichlorotetrakis(triphenylphosphine)ruthenium(II) represents one of the most extensively studied applications of this complex, demonstrating exceptional efficiency in the reduction of carbonyl compounds and imines [8] [20]. The mechanism proceeds through a hydridic pathway wherein the catalyst facilitates hydrogen transfer from donor molecules, typically 2-propanol, to acceptor substrates without requiring gaseous hydrogen [8].
Research conducted by Sasson and Blum established the foundational understanding of dichlorotetrakis(triphenylphosphine)ruthenium(II) in transfer hydrogenation, demonstrating its ability to promote ketone reduction in homogeneous phase using 2-propanol as the hydrogen donor [8]. The catalytic cycle involves initial coordination of the alcohol substrate, followed by beta-hydride elimination to generate a ruthenium hydride intermediate [8]. Subsequently, ketone coordination and migratory insertion lead to alkoxide formation, with product release completing the catalytic cycle [8].
Kinetic investigations have revealed that the reaction proceeds through a mechanism involving dissociation of dichlorotetrakis(triphenylphosphine)ruthenium(II), substrate coordination, alcohol coordination with alkoxide formation, hydrogen transfer from the alkoxyl ligand to the coordinated ketone, and product release [20]. The rate-determining step was identified as the hydrogen transfer process based on kinetic isotope effect measurements [20].
Substrate | Reaction Time (h) | Yield (%) | Turnover Frequency (h⁻¹) | Reaction Conditions |
---|---|---|---|---|
Acetophenone | 8 | 88-93 | 215-930 | 2-propanol, K₂CO₃, reflux |
para-Chloroacetophenone | 1 | 93 | 930 | 2-propanol, K₂CO₃, reflux |
para-Methoxyacetophenone | 8 | 65 | 81 | 2-propanol, K₂CO₃, reflux |
Cyclohexanone | 4 | 82-99 | 1000 | 2-propanol, K₂CO₃, reflux |
2-Octanone | 8 | 89-100 | 198 | 2-propanol, K₂CO₃, reflux |
The transfer hydrogenation of imines using dichlorotetrakis(triphenylphosphine)ruthenium(II) has demonstrated remarkable scope and efficiency [15]. Mechanistic studies indicate that imine reduction follows a pathway distinct from ketone reduction, involving specific complexation patterns and decomplexation sequences [15]. The catalyst exhibits exceptional performance in reducing various imine substrates, including those bearing labile functional groups, under mild conditions with low catalyst loadings [15].
Experimental data reveals that dichlorotetrakis(triphenylphosphine)ruthenium(II) achieves excellent yields in imine transfer hydrogenation, with reactions proceeding efficiently in unpolar solvents using 2-propanol as the hydrogen source [15]. The corresponding amines are isolated in good to excellent yields, demonstrating the synthetic utility of this transformation [15]. Microwave activation has been shown to significantly reduce reaction times while maintaining high product yields [15].
Dichlorotetrakis(triphenylphosphine)ruthenium(II) exhibits remarkable catalytic activity in oxidative functionalization reactions, particularly in the selective oxidation of alcohols to carbonyl compounds [17] [18] [19]. The oxidation mechanism involves initial alcohol coordination followed by beta-hydride elimination to generate the oxidized product and a ruthenium hydride intermediate [19].
Research by Vijayasri and colleagues demonstrated that catalytic amounts of dichlorotetrakis(triphenylphosphine)ruthenium(II) in the presence of N-methylmorpholine N-oxide effectively oxidizes secondary alcohols to ketones [17]. The proposed mechanism involves formation of a ruthenium(IV)-oxo complex through reaction with the oxidant, which subsequently attacks the alcohol substrate in the rate-determining step [17].
Studies utilizing dichlorotetrakis(triphenylphosphine)ruthenium(II) for alcohol oxidation have revealed that the reaction proceeds through alkoxide formation followed by beta-hydride elimination [19]. The mechanism involves base-assisted deprotonation of the alcohol substrate to form a ruthenium alkoxide intermediate, subsequent beta-hydride elimination to produce the carbonyl compound and ruthenium hydride, followed by hydrogen acceptor coordination and product release [19].
Substrate | Oxidant | Reaction Time (h) | Yield (%) | Selectivity (%) | Temperature (°C) |
---|---|---|---|---|---|
1-Phenylethanol | Acetone | 4 | 85-95 | >95 | 80 |
Benzyl Alcohol | N-Methylmorpholine N-oxide | 6 | 78-92 | >90 | 80 |
Cyclohexanol | Acetone | 8 | 70-85 | >85 | 80 |
2-Propanol | Molecular Oxygen | 12 | 65-80 | >80 | 80 |
The oxidative functionalization of amines represents another significant application of dichlorotetrakis(triphenylphosphine)ruthenium(II) [15]. The catalyst facilitates transfer dehydrogenation of amines to imines using either manganese dioxide or oxygen as terminal oxidants [15]. This transformation enables the preparation of valuable products including aldimines, ketimines, and non-benzylic anilines through aerobic oxidation [15].
Experimental findings demonstrate that dichlorotetrakis(triphenylphosphine)ruthenium(II) catalyzes amine oxidation with remarkable efficiency, achieving high yields and selectivities under mild conditions [15]. The aerobic oxidation process has been shown to be compatible with organocatalytic processes, enabling the synthesis of amines with high yields and enantiomeric excesses [15].
Dichlorotetrakis(triphenylphosphine)ruthenium(II) demonstrates significant catalytic activity in cross-coupling reactions proceeding through carbon-hydrogen activation mechanisms [1] [24]. The complex serves as an effective catalyst for carbon-carbon bond formation through activation of normally inert carbon-hydrogen bonds [1].
Research has established that dichlorotetrakis(triphenylphosphine)ruthenium(II) catalyzes carbon-carbon bond formation from cross-coupling of alcohols through carbon-hydrogen activation in the presence of Lewis acids [1]. The mechanism involves initial carbon-hydrogen bond activation followed by subsequent cross-coupling with appropriate coupling partners [1].
Mechanistic studies on ruthenium-catalyzed direct arylations reveal that the process proceeds through reversible carbon-hydrogen bond activation followed by rate-limiting oxidative addition with aryl halides [24]. The catalytic cycle involves initial carbon-hydrogen metalation, aryl halide oxidative addition, and reductive elimination to form the coupled product [24].
Substrate Type | Coupling Partner | Reaction Time (h) | Yield (%) | Regioselectivity | Temperature (°C) |
---|---|---|---|---|---|
Aryl compounds | Aryl Chlorides | 12-24 | 75-90 | >95% | 140-165 |
Alkenes | Aryl Bromides | 8-16 | 80-95 | >90% | 120-150 |
Heteroarenes | Aryl Iodides | 6-12 | 85-98 | >95% | 100-130 |
The versatility of dichlorotetrakis(triphenylphosphine)ruthenium(II) in carbon-hydrogen activation extends to various substrate classes [21] [22]. Studies have demonstrated its effectiveness in promoting carbon-carbon bond formation through unprecedented ruthenium complex-promoted activation of benzylic positions in radical processes [21]. The methodology achieves acceptable yields considering the challenging nature of the carbon-carbon bond formation in these radical processes [21].
Experimental investigations have revealed that dichlorotetrakis(triphenylphosphine)ruthenium(II) catalyzes the synthesis of various heterocyclic compounds through carbon-hydrogen activation mechanisms [22]. The catalyst demonstrates exceptional efficiency in forming beta-lactams, gamma-lactams, and delta-lactams from appropriate precursors under microwave activation [22]. The reactions proceed with good yields and excellent diastereoselectivity, highlighting the synthetic utility of this transformation [22].
The mechanistic pathway for carbon-hydrogen activation involves initial substrate coordination, carbon-hydrogen bond cleavage through oxidative addition or sigma-bond metathesis, followed by functionalization through various coupling processes [23]. Detailed studies have identified key intermediate species, including ruthenium vinyl and ruthenium carbene complexes, which play crucial roles in the overall transformation [23].
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